

# Elucidating the Structure of Aureusimine B: An NMR Spectroscopy Application Note

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## Compound of Interest

Compound Name: Aureusimine B

Cat. No.: B10770025

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## Introduction

**Aureusimine B**, also known as phevalin, is a cyclic dipeptide secondary metabolite produced by the human pathogen *Staphylococcus aureus*. As a potential virulence factor, the detailed structural characterization of **Aureusimine B** is crucial for understanding its biological function and for potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of small molecules like **Aureusimine B**. This application note provides a detailed overview of the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structure elucidation and assignment of **Aureusimine B**.

## Data Presentation

The structural elucidation of **Aureusimine B** was achieved through a combination of 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, and HMBC) NMR experiments. The following tables summarize the assigned chemical shifts and key correlations.

Table 1:  $^1\text{H}$  NMR (500 MHz,  $\text{CDCl}_3$ ) and  $^{13}\text{C}$  NMR (126 MHz,  $\text{CDCl}_3$ ) Data for **Aureusimine B**

Position	<sup>1</sup> H Chemical Shift (δ, ppm)	Multiplicity	J (Hz)	<sup>13</sup> C Chemical Shift (δ, ppm)
Phenylalanine Moiety				
1 (C=O)	-	-	-	169.70
2 (α-CH)	4.32	dd	10.4, 3.7	56.31
3 (β-CH <sub>2</sub> )	2.84	dd	14.5, 10.3	36.80
3.60	m			
4 (C-ipso)	-	-	-	135.77
5, 9 (C-ortho)	7.25	d	7.5	129.27
6, 8 (C-meta)	7.38	t	7.3	129.17
7 (C-para)	7.31	t	7.2	127.60
10 (NH)	5.92	s		
Valine Moiety				
1' (C=O)	-	-	-	170.13
2' (α-CH)	3.95	d	2.2	60.39
3' (β-CH)	2.65	m	28.54	
4' (γ-CH <sub>3</sub> )	1.07	d	7.2	19.29
5' (γ-CH <sub>3</sub> )	0.91	d	6.7	16.06
6' (NH)	6.01	s		

Note: Data for the phenylalanine moiety is derived from the closely related cyclo(L-Phe-L-Pro) and data for the valine moiety is from cyclo(L-Val-L-Pro) as reported in literature, providing a comprehensive assignment for **Aureusimine B** (cyclo(L-Phe-L-Val)).

Table 2: Key 2D NMR Correlations for **Aureusimine B**

Proton ( $\delta$ , ppm)	COSY Correlations ( $\delta$ , ppm)	HMBC Correlations ( $^{13}\text{C}$ $\delta$ , ppm)	HSQC Correlation ( $^{13}\text{C}$ $\delta$ , ppm)
Phenylalanine Moiety			
4.32 ( $\alpha$ -CH)	2.84, 3.60 ( $\beta$ -CH <sub>2</sub> )	169.70 (C-1), 135.77 (C-4), 129.27 (C-5,9)	56.31
2.84, 3.60 ( $\beta$ -CH <sub>2</sub> )	4.32 ( $\alpha$ -CH)	135.77 (C-4), 56.31 (C-2)	36.80
7.25 (H-5,9)	7.38 (H-6,8)	135.77 (C-4), 127.60 (C-7)	129.27
7.38 (H-6,8)	7.25 (H-5,9), 7.31 (H-7)	129.27 (C-5,9)	129.17
7.31 (H-7)	7.38 (H-6,8)	135.77 (C-4)	127.60
5.92 (NH)	-	169.70 (C-1), 56.31 (C-2)	-
Valine Moiety			
3.95 ( $\alpha$ -CH)	2.65 ( $\beta$ -CH)	170.13 (C-1'), 28.54 (C-3'), 19.29 (C-4'), 16.06 (C-5')	60.39
2.65 ( $\beta$ -CH)	3.95 ( $\alpha$ -CH), 1.07, 0.91 ( $\gamma$ -CH <sub>3</sub> )	170.13 (C-1'), 60.39 (C-2'), 19.29 (C-4'), 16.06 (C-5')	28.54
1.07 ( $\gamma$ -CH <sub>3</sub> )	2.65 ( $\beta$ -CH)	60.39 (C-2'), 28.54 (C-3'), 16.06 (C-5')	19.29
0.91 ( $\gamma$ -CH <sub>3</sub> )	2.65 ( $\beta$ -CH)	60.39 (C-2'), 28.54 (C-3'), 19.29 (C-4')	16.06
6.01 (NH)	-	170.13 (C-1'), 60.39 (C-2')	-

## Experimental Protocols

## 1. Sample Preparation

- Compound: **Aureusimine B** (cyclo(L-Phe-L-Val))
- Solvent: Chloroform-d ( $\text{CDCl}_3$ )
- Concentration: 5-10 mg of the purified compound was dissolved in 0.5 mL of  $\text{CDCl}_3$ .
- Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

## 2. NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

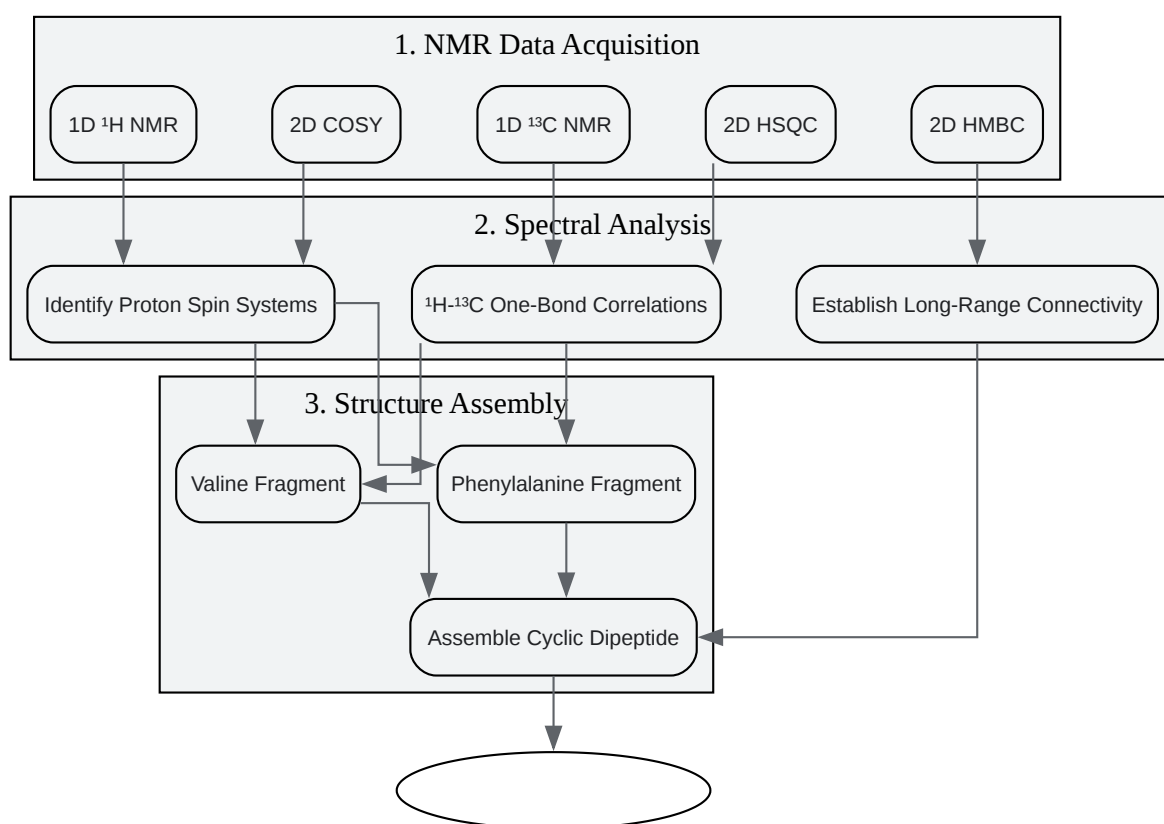
- $^1\text{H}$  NMR:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Acquisition Time: 3.99 s
  - Spectral Width: 8278 Hz
  - Temperature: 298 K
- $^{13}\text{C}$  NMR:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Acquisition Time: 1.36 s
  - Spectral Width: 30000 Hz
  - Temperature: 298 K

- COSY (Correlation Spectroscopy):
  - Pulse Program: cosygpqf
  - Number of Scans: 2
  - Increments: 256
  - Spectral Width (F1 and F2): 5000 Hz
  - Temperature: 298 K
- HSQC (Heteronuclear Single Quantum Coherence):
  - Pulse Program: hsqcedetgpsisp2.3
  - Number of Scans: 4
  - Increments: 256
  - Spectral Width (F2): 5000 Hz
  - Spectral Width (F1): 20000 Hz
  - Temperature: 298 K
- HMBC (Heteronuclear Multiple Bond Correlation):
  - Pulse Program: hmbcgpndqf
  - Number of Scans: 8
  - Increments: 256
  - Spectral Width (F2): 5000 Hz
  - Spectral Width (F1): 25000 Hz
  - Long-range coupling delay (d6): 60 ms

- Temperature: 298 K

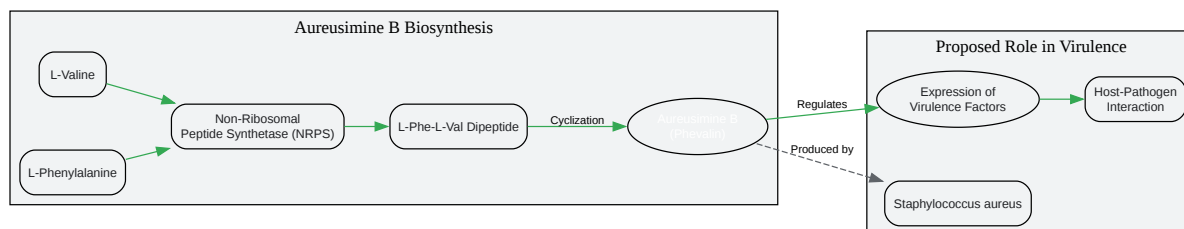
## Structure Elucidation Workflow & Signaling Pathway

The following diagrams illustrate the logical workflow for the structure elucidation of **Aureusimine B** using NMR spectroscopy and a simplified representation of its proposed role in *S. aureus* virulence.



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Caption: NMR Structure Elucidation Workflow for **Aureusimine B**.



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Caption: Biosynthesis and Proposed Virulence Role of **Aureusimine B**.

## Conclusion

The comprehensive analysis of 1D and 2D NMR data has enabled the complete structural elucidation and spectral assignment of **Aureusimine B**. The detailed protocols and tabulated data provided in this application note serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery who are investigating cyclic dipeptides and their biological roles. The application of these NMR techniques is fundamental for the unambiguous characterization of novel secondary metabolites.

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